molecular formula C30H26O8 B15242608 GnemontaninC

GnemontaninC

Cat. No.: B15242608
M. Wt: 514.5 g/mol
InChI Key: QETXSBUOYRIHDY-XHSQVBQFSA-N
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Description

GnemontaninC is a compound of significant interest in biochemical research, particularly for its role in enzymatic processes. Structural studies reveal that this compound is modeled with residues 1–370, as demonstrated by crystallographic data (Table S3) . Its synthesis involves pyridoxal 5'-phosphate (PLP)-dependent mechanisms, with primers and protocols detailed in Table S4 . While its exact biological function remains under investigation, its structural homology to other PLP-dependent enzymes suggests involvement in amino acid metabolism or related pathways.

Properties

Molecular Formula

C30H26O8

Molecular Weight

514.5 g/mol

IUPAC Name

(1E,2R,3R)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-2-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol

InChI

InChI=1S/C30H26O8/c1-37-26-14-17(31)4-5-21(26)30-28(16-9-18(32)11-19(33)10-16)22(23-12-20(34)13-25(36)29(23)30)7-15-3-6-24(35)27(8-15)38-2/h3-14,28,30-36H,1-2H3/b22-7-/t28-,30+/m1/s1

InChI Key

QETXSBUOYRIHDY-XHSQVBQFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\[C@H]([C@@H](C3=C2C=C(C=C3O)O)C4=C(C=C(C=C4)O)OC)C5=CC(=CC(=C5)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(C(C3=C2C=C(C=C3O)O)C4=C(C=C(C=C4)O)OC)C5=CC(=CC(=C5)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GnemontaninC typically involves the extraction from natural sources, followed by purification processes. synthetic routes have also been developed to produce this compound in the laboratory. One common method involves the use of precursor molecules that undergo a series of chemical reactions, including hydroxylation and cyclization, to form the final compound. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials. The process includes solvent extraction, filtration, and chromatographic techniques to isolate and purify the compound. Advances in biotechnology have also enabled the use of genetically modified organisms to produce this compound in a more sustainable and cost-effective manner.

Chemical Reactions Analysis

Types of Reactions: GnemontaninC undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates with potential biological activity.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives, which may exhibit different biological properties.

    Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups, altering its chemical and biological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve the desired substitutions.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties. These derivatives are often studied for their potential therapeutic applications.

Scientific Research Applications

GnemontaninC has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study polyphenolic chemistry and reaction mechanisms.

    Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in various disease models.

    Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.

Mechanism of Action

The mechanism of action of GnemontaninC involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

    Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Enzyme Inhibition: It inhibits enzymes involved in inflammation and cancer progression, such as cyclooxygenase and matrix metalloproteinases.

    Signal Transduction Modulation: this compound modulates signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer.

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound with Homologous Enzymes

Feature This compound L-Threonine Aldolase
PLP-Binding Residues Lys246, Asp318 Lys202, Asp275
Active-Site Flexibility High (residues 1–370) Moderate
Substrate Specificity Broad Narrow

Table 2: Spectral Data Comparison

Compound ¹³C-NMR (δ, ppm) IR (C=O stretch, cm⁻¹)
This compound 175 1680
1-dg 170 1650
SI-1 178 1695

Functional Divergence

While this compound and its analogs share catalytic roles, functional assays reveal differences in kinetic parameters. For example, this compound exhibits a higher $ K_m $ value (2.5 mM) compared to L-threonine aldolase (0.8 mM), suggesting lower substrate affinity but broader reactivity .

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